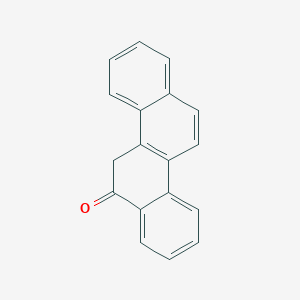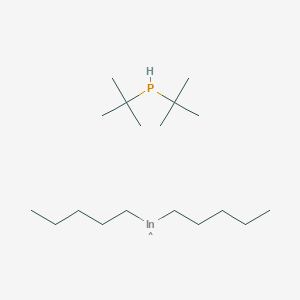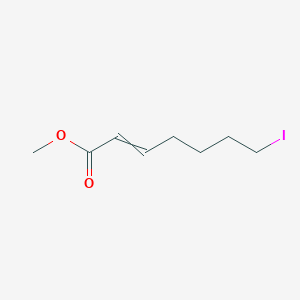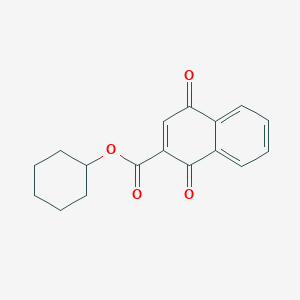
2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a cyclohexyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active naphthalene derivative, which can then interact with enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester
- 2-Naphthalenecarboxylic acid, 1,4-dihydro-3-methoxy-1,4-dioxo-, methyl ester
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester has a unique cyclohexyl ester group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its physical properties, such as solubility and stability, as well as its interactions with biological targets.
Eigenschaften
CAS-Nummer |
143427-17-2 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
cyclohexyl 1,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H16O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2 |
InChI-Schlüssel |
ANLNTCBBVCHIAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=CC(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)

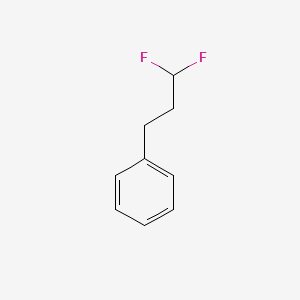
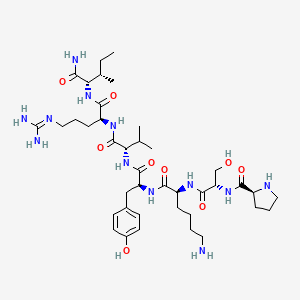
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

